Disodium pamoate monohydrate

Catalog No.
S949911
CAS No.
71607-30-2
M.F
C23H16Na2O7
M. Wt
450.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disodium pamoate monohydrate

CAS Number

71607-30-2

Product Name

Disodium pamoate monohydrate

IUPAC Name

disodium;3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;hydrate

Molecular Formula

C23H16Na2O7

Molecular Weight

450.3 g/mol

InChI

InChI=1S/C23H16O6.2Na.H2O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;;;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);;;1H2/q;2*+1;/p-2

InChI Key

DNQSGXVJKQBSMT-UHFFFAOYSA-L

SMILES

C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O.O.[Na+].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O.O.[Na+].[Na+]

Disodium pamoate monohydrate is a chemical compound derived from pamoic acid, specifically in its disodium salt form. Its chemical formula is C23_{23}H16_{16}Na2_2O7_7, and it appears as a white crystalline powder. This compound is notable for its ability to enhance the solubility of various pharmaceutical agents, making it useful in drug formulation and delivery systems. The presence of two sodium ions contributes to its stability and solubility in aqueous solutions, which is critical for its applications in pharmacology .

Disodium pamoate monohydrate itself likely doesn't have a specific mechanism of action within the body. However, in medications, it acts as a carrier molecule. The released sodium ions can influence the solubility and absorption of the active drug component. Additionally, disodium pamoate may bind to specific molecules in parasites, affecting their function and contributing to the drug's effectiveness [].

  • Slow and Sustained Release

    Disodium pamoate monohydrate helps create poorly soluble complexes with certain drugs. This property allows for slow and sustained release of the drug within the body, potentially extending its therapeutic effect and reducing dosing frequency []. This can be beneficial for studying the long-term effects of a drug or for developing long-acting formulations.

  • Improved Drug Delivery

    Disodium pamoate monohydrate can also improve drug delivery to specific targets. By attaching the drug to a larger molecule (the pamoate complex), researchers can potentially alter the drug's absorption and distribution properties. This could be useful for targeting drugs to specific organs or tissues [].

Here are some specific examples of how disodium pamoate monohydrate is used in scientific research:

  • Antiparasitic Studies

    Researchers have used disodium pamoate complexes with drugs like pyrantel pamoate to study their effectiveness against parasitic infections in animals. The slow release properties of the complex allow for extended parasite elimination within the host.

  • Antimicrobial Research

    Disodium pamoate complexes have also been used to investigate the activity of various antibiotics against different bacterial strains. The sustained release profile can help maintain effective drug concentrations for longer periods, allowing for better evaluation of the antibiotic's efficacy.

Typical of carboxylate salts. It can undergo:

  • Hydrolysis: In aqueous environments, disodium pamoate can dissociate into pamoic acid and sodium ions.
  • Complexation: It can form complexes with metal ions, which may alter its solubility and bioavailability.
  • Reactions with acids: When reacted with strong acids, disodium pamoate can regenerate pamoic acid.

These reactions are significant in pharmaceutical contexts, where the solubility and stability of drugs are paramount .

Disodium pamoate exhibits biological activity primarily through its role as a counterion in drug formulations. It has been shown to enhance the solubility of certain drugs, thereby improving their bioavailability. Additionally, pamoic acid, from which disodium pamoate is derived, has been identified as an agonist for the G protein-coupled receptor GPR35, which may have implications for pain relief and anti-inflammatory effects .

The compound's biological interactions suggest potential therapeutic applications beyond mere solubilization, possibly influencing metabolic pathways or receptor activities.

Disodium pamoate monohydrate can be synthesized through several methods:

  • Neutralization Reaction: Pamoic acid is reacted with sodium hydroxide or sodium carbonate to form disodium pamoate.
  • Salt Formation: The direct reaction of sodium salts with pamoic acid leads to the formation of disodium pamoate.
  • Crystallization: The monohydrate form can be obtained by controlling the crystallization conditions during synthesis.

These methods ensure that the resulting compound retains its monohydrate form, which is essential for its stability and efficacy in pharmaceutical applications .

Disodium pamoate monohydrate has several applications:

  • Pharmaceutical Formulation: It is commonly used as a counterion to improve the solubility and bioavailability of various drugs, including those used for treating neurological disorders.
  • Analytical Chemistry: The compound serves as an analytical reagent in determining peptide hormones and other pharmacological substances.
  • Research

Studies on disodium pamoate often focus on its interactions with other pharmaceutical compounds. These interactions can significantly affect drug release profiles and absorption rates. For instance:

  • Drug Solubilization: Disodium pamoate enhances the solubility of poorly soluble drugs, facilitating better absorption when administered.
  • Complex Formation: Its ability to form complexes with metal ions or other drug molecules can modify pharmacokinetics and pharmacodynamics.

Such studies are crucial for optimizing drug formulations to ensure maximum therapeutic efficacy while minimizing side effects .

Several compounds share structural or functional similarities with disodium pamoate monohydrate. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
Sodium pamoateSimilar carboxylate structureSingle sodium ion; less soluble than disodium variant
Calcium pamoateContains calcium instead of sodiumPotentially different solubility profile; used in specific formulations
Magnesium pamoateSimilar structureMay have different pharmacological properties due to magnesium ion presence
Potassium pamoateSimilar structureInvolves potassium ion; affects solubility differently

Disodium pamoate stands out due to its dual sodium ions that enhance solubility more effectively than its single-ion counterparts, making it particularly valuable in drug formulation .

UNII

ZL7OV5621O

Wikipedia

Disodium pamoate monohydrate

Dates

Modify: 2023-08-16

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